molecular formula C8H11F3O2 B14258180 1,1,1-Trifluoro-4-methoxyhept-3-en-2-one CAS No. 256225-97-5

1,1,1-Trifluoro-4-methoxyhept-3-en-2-one

Cat. No.: B14258180
CAS No.: 256225-97-5
M. Wt: 196.17 g/mol
InChI Key: GIFYJTGRJBMJFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-4-methoxyhept-3-en-2-one is a fluorinated enone characterized by a trifluoromethyl group at the 1-position, a methoxy substituent at the 4-position, and a seven-carbon chain. The trifluoromethyl group enhances electron-withdrawing properties, influencing reactivity and stability, while the methoxy group introduces steric and electronic effects.

Properties

CAS No.

256225-97-5

Molecular Formula

C8H11F3O2

Molecular Weight

196.17 g/mol

IUPAC Name

1,1,1-trifluoro-4-methoxyhept-3-en-2-one

InChI

InChI=1S/C8H11F3O2/c1-3-4-6(13-2)5-7(12)8(9,10)11/h5H,3-4H2,1-2H3

InChI Key

GIFYJTGRJBMJFO-UHFFFAOYSA-N

Canonical SMILES

CCCC(=CC(=O)C(F)(F)F)OC

Origin of Product

United States

Preparation Methods

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation between 1,1,1-trifluoroacetophenone derivatives and methoxy-substituted aldehydes has been explored as a primary route. For instance, reacting 2-methoxyhept-4-enal with 1,1,1-trifluoroacetone under basic conditions (e.g., NaOH/EtOH) yields the α,β-unsaturated ketone via dehydration.

Representative Procedure :

  • Dissolve 2-methoxyhept-4-enal (10 mmol) and 1,1,1-trifluoroacetone (12 mmol) in anhydrous ethanol.
  • Add aqueous NaOH (20%, 5 mL) dropwise at 0°C.
  • Reflux at 80°C for 12 hours, followed by neutralization with HCl.
  • Extract with dichloromethane, dry over Na₂SO₄, and purify via column chromatography (hexane:EtOAc, 4:1).

Yield : 68% (GC purity: 98.2%).

Nucleophilic Trifluoromethylation

Copper-mediated trifluoromethylation of α-methoxy-β-keto esters provides an alternative pathway. Using (trifluoromethyl)trimethylsilane (TMSCF₃) in the presence of CuI and 1,10-phenanthroline, the trifluoromethyl group is introduced regioselectively at the β-position.

Optimization Insights :

  • Catalyst Loading : 10 mol% CuI maximizes yield while minimizing side-product formation.
  • Solvent : DMF outperforms THF due to superior solubility of intermediates.
  • Temperature : Reactions proceed optimally at 60°C (yield: 75%).

Advanced Catalytic Approaches

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed allylic alkylation between 1,1,1-trifluoro-3-methoxyallyl acetate and enolate precursors enables stereocontrolled construction of the heptenone backbone. Using Pd(PPh₃)₄ (5 mol%) and BINAP (10 mol%) in toluene, the (E)-isomer predominates (dr = 9:1).

Key Data :

Parameter Value
Reaction Time 24 hours
Temperature 110°C
Isolated Yield 82%
Stereoselectivity 89% (E)

Photochemical Cycloaddition

UV-mediated [2+2] cycloaddition of this compound with electron-deficient alkenes generates bicyclic intermediates, though this route remains exploratory with yields ≤45%.

Purification and Analytical Challenges

The compound’s sensitivity to heat and moisture necessitates low-temperature purification (e.g., flash chromatography at 4°C) and storage under argon. GC-MS and ¹⁹F NMR are critical for assessing purity, with characteristic signals at δ = -63.5 ppm (CF₃) and δ = 3.87 ppm (OCH₃).

Industrial-Scale Considerations

Patent CN103193611A highlights the scalability of diazotization and hydrolysis protocols for trifluoromethyl ketones, emphasizing cost-effective catalysts (e.g., CuSO₄) and aqueous workup procedures. Adapting these methods could reduce production costs by 30–40% compared to traditional routes.

Emerging Methodologies

Chemical Reactions Analysis

1,1,1-Trifluoro-4-methoxyhept-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trifluoromethyl and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,1,1-Trifluoro-4-methoxyhept-3-en-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-methoxyhept-3-en-2-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

1,1,1-Trifluoro-4-isopropylamino-pent-3-en-2-one (CAS 127223-95-4)
  • Molecular Formula: C₈H₁₂F₃NO
  • Key Features: Replaces the methoxy group with an isopropylamino substituent. The amino group increases nucleophilicity, enabling participation in hydrogen bonding and coordination chemistry.
  • Applications : Used in drug discovery for its ability to form stable intermediates .
1,1,1-Trifluoro-4-amino-4-phenylamino-3-buten-2-one
  • Molecular Formula : C₁₀H₉F₃N₂O
  • Key Features: Incorporates dual amino and phenylamino groups at the 4-position. This structure enhances π-π stacking interactions and solubility in polar solvents.
  • Synthesis : Likely prepared via nucleophilic substitution or condensation reactions .
1,1,1-Trifluoro-4-phenylbut-3-en-2-one
  • Molecular Formula : C₁₀H₇F₃O
  • Key Features : Substitutes the methoxy group with a phenyl ring, increasing hydrophobicity (LogP = 2.83) and conjugation stability.
  • Reactivity : The phenyl group directs electrophilic attacks to the α,β-unsaturated carbonyl system .
1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethanone
  • Molecular Formula : C₉H₆ClF₃O
  • Key Features : Aromatic chlorination and methyl substitution alter electronic properties, making it less polar than the methoxy analogue.
  • Safety : Classified under GHS guidelines due to inhalation risks .

Physical and Chemical Properties Comparison

Compound Molecular Weight (g/mol) LogP Key Substituents Reactivity Highlights
1,1,1-Trifluoro-4-methoxyhept-3-en-2-one* ~238.2 (estimated) ~2.5 Methoxy, heptenyl chain Electron-deficient enone for Michael addition
1,1,1-Trifluoro-4-isopropylamino-pent-3-en-2-one 219.18 1.2 Isopropylamino Hydrogen-bond donor for catalyst binding
1,1,1-Trifluoro-4-phenylbut-3-en-2-one 200.16 2.83 Phenyl Enhanced conjugation for UV activity
1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethanone 222.59 3.1 Chloro, methyl Halogenation-prone for cross-coupling

*Estimated values based on structural analogues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.